![molecular formula C11H20N2 B2840299 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 1210659-07-6](/img/structure/B2840299.png)
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activity. This compound belongs to the class of azabicyclo compounds, which are known for their diverse applications in various fields, including medicinal chemistry and organic synthesis.
Mecanismo De Acción
Mode of Action
The mode of action of 9-Cyclopropyl-9-azabicyclo[33It’s known that this compound can be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine is involved in the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it may play a role in metabolic pathways involving alcohol oxidation.
Result of Action
The molecular and cellular effects of 9-Cyclopropyl-9-azabicyclo[33It’s known that it can catalyze the oxidation of alcohols to carbonyl compounds , which could have various downstream effects depending on the specific biochemical context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that some related compounds need to be stored in an inert atmosphere at room temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with cyclopropylamine under specific conditions. One common method includes the reductive amination of the 9-azabicyclo[3.3.1]nonan-3-one derivative in the presence of a reducing agent such as sodium triacetoxyhydridoborate . The reaction is usually carried out in a suitable solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts, such as ruthenium complexes, can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Raney nickel, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted azabicyclo compounds.
Aplicaciones Científicas De Investigación
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and activity.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBBQZVAAHKYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
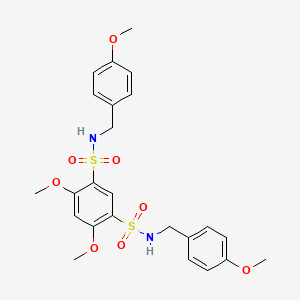
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one](/img/structure/B2840219.png)
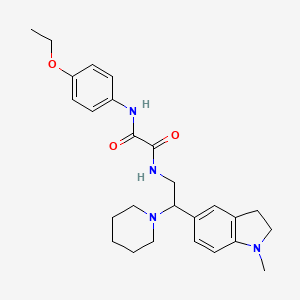
![N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2840224.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide](/img/structure/B2840225.png)
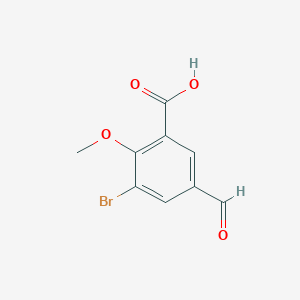
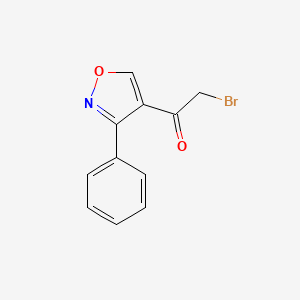
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B2840228.png)
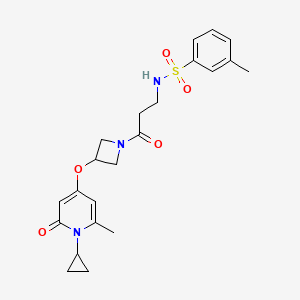
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2840230.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2840233.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2840235.png)
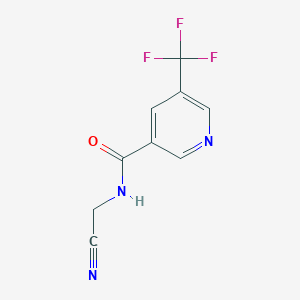
![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
